molecular formula C17H10ClF3N2O2 B7564075 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide

3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide

Katalognummer B7564075
Molekulargewicht: 366.7 g/mol
InChI-Schlüssel: ZCIZBWSTYPEINI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide, also known as CLP290, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. CLP290 is a modulator of the TRPC6 ion channel, which is involved in various physiological processes such as smooth muscle contraction, cardiac function, and neuronal signaling.

Wirkmechanismus

3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide modulates the TRPC6 ion channel by binding to a specific site on the channel protein. This binding leads to the inhibition of calcium influx into cells, which can affect various physiological processes such as smooth muscle contraction, cardiac function, and neuronal signaling. The exact mechanism of how 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide binds to the TRPC6 ion channel and inhibits calcium influx is still under investigation.
Biochemical and physiological effects:
3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. Inhibition of the TRPC6 ion channel by 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide leads to the inhibition of smooth muscle contraction, which can reduce blood pressure and cardiac hypertrophy. 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has also been shown to reduce neuropathic pain in animal models, indicating its potential as a novel analgesic. Additionally, 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has been shown to have neuroprotective effects in animal models of ischemic stroke, indicating its potential as a neuroprotective agent.

Vorteile Und Einschränkungen Für Laborexperimente

3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has also been shown to be stable under various conditions, making it suitable for long-term storage and transportation. However, 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has low bioavailability, which can limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide. One potential direction is the optimization of the synthesis method to achieve higher yields and purity of the final product. Another direction is the investigation of the exact mechanism of how 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide modulates the TRPC6 ion channel and inhibits calcium influx. Additionally, further studies are needed to evaluate the potential therapeutic applications of 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide in various diseases such as hypertension, cardiac hypertrophy, and neuropathic pain. Furthermore, the development of more potent and selective modulators of the TRPC6 ion channel could lead to the discovery of novel therapeutics for various diseases.

Synthesemethoden

The synthesis of 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide involves the condensation of 3-chlorobenzaldehyde and 4-(trifluoromethyl)aniline to form the intermediate 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-aminocarboxamide. This intermediate is then cyclized with hydroxylamine-O-sulfonic acid to form the final product, 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide. The synthesis method has been optimized to achieve high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, cardiac hypertrophy, and neuropathic pain. 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has been shown to modulate the TRPC6 ion channel, which is involved in the regulation of calcium influx in cells. This modulation can lead to the inhibition of smooth muscle contraction, which can be beneficial in the treatment of hypertension and cardiac hypertrophy. 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has also been shown to reduce neuropathic pain in animal models, indicating its potential as a novel analgesic.

Eigenschaften

IUPAC Name

3-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O2/c18-12-3-1-2-10(8-12)14-9-15(25-23-14)16(24)22-13-6-4-11(5-7-13)17(19,20)21/h1-9H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIZBWSTYPEINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.